2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate
Overview
Description
2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a diethylamino group, a methoxyphenyl group, and a benzoate moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-(4-methoxyphenyl)-3-oxopropylamine under specific conditions to form the intermediate product. This intermediate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid derivatives: These compounds share a similar benzoate structure and exhibit comparable chemical properties.
Methoxyphenyl compounds: Compounds with a methoxyphenyl group may have similar biological activities.
Diethylamino compounds: These compounds often participate in similar chemical reactions due to the presence of the diethylamino group.
Uniqueness
2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-4-25(5-2)16-17-29-23(27)19-6-10-20(11-7-19)24-15-14-22(26)18-8-12-21(28-3)13-9-18/h6-13,24H,4-5,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWXVURVBSVOIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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